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molecular formula C13H13N B8736318 5-Ethyl-2-phenylpyridine CAS No. 66562-61-6

5-Ethyl-2-phenylpyridine

Cat. No. B8736318
M. Wt: 183.25 g/mol
InChI Key: DUPKBYOCVLUKEK-UHFFFAOYSA-N
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Patent
US09184397B2

Procedure details

5-Chloro-2-phenylpyridine (16 g, 84 mmol) and Ni(dppe)Cl2 (0.891 g, 1.687 mmol) were added to 300 mL of THF and the reaction mixture was degassed with nitrogen for 20 min. before being cooled to 0° C. Ethylmagnesium bromide (169 mL, 169 mmol) was added dropwise over a period of 60 min. and the reaction mixture stirred for and additional 3 h at before warming to room temperature overnight. The reaction mixture was recooled to 0° C. and quenched with 250 mL of water, extracted with EtOAc and the organic layer dried over sodium sulfate and filtered. The crude material was chromatographed on silica with 95/5 hexane/EtOAc to give 2.9 g (19%) of 5-ethyl-2-phenylpyridine as a white solid.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dppe)Cl2
Quantity
0.891 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1.[CH2:14]([Mg]Br)[CH3:15]>C1COCC1>[CH2:14]([C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1)[CH3:15]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C1=CC=CC=C1
Name
Ni(dppe)Cl2
Quantity
0.891 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
169 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for and additional 3 h at
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed with nitrogen for 20 min.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 250 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica with 95/5 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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